3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carbonitrile
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Overview
Description
3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenylbutanoyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-oxo-4-phenylbutanoic acid with 3,3-dimethylpiperidine-2-carbonitrile under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The piperidine ring and phenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and activity can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carboxylic acid
- 3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-methanol
- 3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-amine
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other derivatives and expands its range of applications in research and industry.
Properties
IUPAC Name |
3,3-dimethyl-1-(4-oxo-4-phenylbutanoyl)piperidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2)11-6-12-20(16(18)13-19)17(22)10-9-15(21)14-7-4-3-5-8-14/h3-5,7-8,16H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQGVHGKKVPRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1C#N)C(=O)CCC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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